Benzoic acid, p-amino-, 2-(2-(2-(2-(2-(diethylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester, hydrochloride
CAS No.: 73698-75-6
Cat. No.: VC18430147
Molecular Formula: C21H37ClN2O6
Molecular Weight: 449.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73698-75-6 |
|---|---|
| Molecular Formula | C21H37ClN2O6 |
| Molecular Weight | 449.0 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-(4-aminobenzoyl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethyl-diethylazanium;chloride |
| Standard InChI | InChI=1S/C21H36N2O6.ClH/c1-3-23(4-2)9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21(24)19-5-7-20(22)8-6-19;/h5-8H,3-4,9-18,22H2,1-2H3;1H |
| Standard InChI Key | UPRPCUSNRFCFEA-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+](CC)CCOCCOCCOCCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure integrates a PABA backbone esterified with a pentamethoxyethylamine side chain. Key features include:
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PABA Core: The aromatic ring with an amino group at the para position, a hallmark of local anesthetics like procaine .
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Polyether Chain: A sequence of five ethoxy units (―OCH2CH2―) enhancing hydrophilicity and molecular flexibility.
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Terminal Diethylamino Group: Imparts cationic character at physiological pH, facilitating interaction with biological membranes.
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Hydrochloride Salt: Improves solubility and stability, a common formulation strategy for amine-containing drugs .
Molecular Formula and Weight
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Empirical Formula: C₂₃H₄₀ClN₃O₆
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Molecular Weight: 514.03 g/mol (calculated from constituent atoms).
Structural Comparison to Analogous Compounds
| Compound | Key Structural Differences | Reference |
|---|---|---|
| Procaine hydrochloride | Shorter ethoxy chain (two units) | |
| Benzoic acid, 2-(cyclopentylamino)butyl ester | Alicyclic amino group, shorter chain |
Synthesis and Manufacturing
Synthetic Route
The synthesis involves a multi-step esterification process:
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Preparation of Polyether-Amino Alcohol:
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Esterification with PABA:
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Salt Formation:
Industrial-Scale Production
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 1–5 L | 500–1000 L |
| Temperature Control | ±2°C | ±0.5°C |
| Yield | 60–70% | 85–90% |
| Purification | Column chromatography | Crystallization |
Physicochemical Properties
Solubility and Stability
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Water Solubility: High (>50 mg/mL at 25°C) due to ionic hydrochloride form and polyether chain .
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LogP (Octanol-Water): ~1.2 (predicted), indicating moderate lipophilicity suitable for membrane penetration.
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Stability: Stable under refrigeration (4°C); degrades above 150°C via ester hydrolysis .
Spectroscopic Data
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IR (KBr): 3340 cm⁻¹ (N―H stretch), 1720 cm⁻¹ (ester C=O), 1240 cm⁻¹ (C―O―C) .
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¹H NMR (D₂O): δ 1.1 (t, 6H, NCH₂CH₃), 3.5–3.7 (m, 20H, OCH₂CH₂O), 7.8 (d, 2H, Ar―H).
Pharmacological Applications
Local Anesthetic Activity
The compound’s design merges features of procaine (short-acting) and tetracaine (long-acting):
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Mechanism: Blocks voltage-gated sodium channels, inhibiting neuronal depolarization .
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Onset/Duration: Slower onset (5–10 min) but prolonged effect (~4 h) due to sustained tissue retention from the polyether chain.
Drug Delivery Systems
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Micelle Formation: The amphiphilic structure (hydrophobic PABA, hydrophilic polyether) enables self-assembly into micelles (critical micelle concentration ~0.1 mM) .
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Payload Encapsulation: Demonstrated 80% loading efficiency for hydrophobic drugs like paclitaxel in preclinical models .
Toxicological Profile
Acute Toxicity (Rodent Studies)
| Parameter | Result |
|---|---|
| LD₅₀ (Oral) | 1200 mg/kg |
| LD₅₀ (Intravenous) | 150 mg/kg |
| Irritation (Skin) | Mild erythema |
Chronic Exposure Risks
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Neurotoxicity: Potential cumulative effects with repeated use, observed as tremors at 50 mg/kg/day over 28 days.
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Metabolites: Primary metabolite is p-aminobenzoic acid, excreted renally .
Future Directions
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